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molecular formula C14H9ClF3NO2 B3161626 (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester CAS No. 871555-75-8

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Cat. No. B3161626
M. Wt: 315.67 g/mol
InChI Key: RDNQDSKTTPSVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09359338B2

Procedure details

Add 4-chloro-3-(trifluoromethyl)aniline (1.0 g, 5.1 mmol) and pyridine (1.0 g, 12.8 mmol) in DCM (10 mL), stir well and cool to 0° C. Add phenyl chloroformate (1.04 g, 6.6 mmol) at 0° C. After addition, stir the reaction at room temperature for 1 hr. TLC (EtOAc:PE=1:2) shows the reaction is complete. Wash the organic layer with 1M HCl solution (20 mL) and brine (20 mL) respectively. Dry over anhydrous Na2SO4; concentrate under reduced pressure to give the target compound (1.16 g) which is used without further purification. MS: (M+1): 316.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].N1C=CC=CC=1.Cl[C:20]([O:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:21].CCOC(C)=O>C(Cl)Cl>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:20](=[O:21])[O:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
1 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.04 g
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stir well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
stir
CUSTOM
Type
CUSTOM
Details
the reaction at room temperature for 1 hr
Duration
1 h
WASH
Type
WASH
Details
Wash the organic layer with 1M HCl solution (20 mL) and brine (20 mL) respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(OC1=CC=CC=C1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.16 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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